Acetamide,N-(1-cycloocten-1-ylmethyl)-

Description

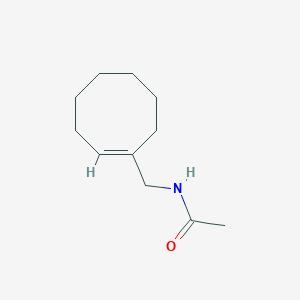

Acetamide, N-(1-cycloocten-1-ylmethyl)- (CAS: 361343-39-7) is an acetamide derivative characterized by a cyclooctenylmethyl substituent. Its molecular formula is C₁₁H₁₉NO, with a molar mass of 181.28 g/mol . This structural feature distinguishes it from smaller cyclic or aromatic acetamides. Synonymous names include N-[(1E)-1-Cycloocten-1-ylmethyl]acetamide, indicating the trans-configuration of the double bond .

Properties

Molecular Formula |

C11H19NO |

|---|---|

Molecular Weight |

181.27 g/mol |

IUPAC Name |

N-[[(1E)-cycloocten-1-yl]methyl]acetamide |

InChI |

InChI=1S/C11H19NO/c1-10(13)12-9-11-7-5-3-2-4-6-8-11/h7H,2-6,8-9H2,1H3,(H,12,13)/b11-7+ |

InChI Key |

RXZAZCKPYTYYLD-YRNVUSSQSA-N |

Isomeric SMILES |

CC(=O)NC/C/1=C/CCCCCC1 |

Canonical SMILES |

CC(=O)NCC1=CCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Overview

The preparation of Acetamide, N-(1-cycloocten-1-ylmethyl)- typically involves the formation of an amide bond between an acetamide precursor and a cyclooctenylmethyl intermediate. The key synthetic challenge lies in the generation and functionalization of the cyclooctene ring system, which is less common and requires careful synthetic control.

Synthesis of the Cyclooctenylmethyl Intermediate

The cyclooctenylmethyl moiety is generally derived from cycloocten-1-ol or related compounds. According to EvitaChem, 2-Cycloocten-1-ol, a closely related compound, is synthesized primarily via the reduction of cyclooct-2-en-1-one under controlled temperature and pressure conditions using appropriate reducing agents and solvents to achieve high purity and yield.

| Step | Reaction Description | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reduction of cyclooct-2-en-1-one to 2-cycloocten-1-ol | Controlled temperature and pressure; choice of solvent and reducing agent critical | High yield, purity depends on conditions |

This intermediate provides the reactive hydroxyl group necessary for subsequent functionalization.

Formation of the Acetamide Derivative

The conversion of the cyclooctenylmethyl intermediate to Acetamide, N-(1-cycloocten-1-ylmethyl)- involves amide bond formation. Common approaches include:

Activation of the hydroxyl group on the cyclooctenylmethyl intermediate to a better leaving group (e.g., halide or sulfonate ester), followed by nucleophilic substitution with acetamide or an acetamide equivalent.

Direct amidation using coupling reagents that activate the carboxylic acid derivative of acetic acid with the cyclooctenylmethyl amine.

Though specific literature detailing the exact synthetic route for Acetamide, N-(1-cycloocten-1-ylmethyl)- is limited, analogous amide synthesis methods are well established in organic synthesis.

Analytical Data and Reaction Optimization

Reaction Conditions Impact

Temperature and Solvent: Control of temperature and solvent choice critically affects yield and purity. For example, in the reduction of cyclooct-2-en-1-one to 2-cycloocten-1-ol, solvents and reducing agents were optimized to favor high yield and purity.

Base Selection: NaHCO3 has been identified as an optimal base in similar amide-forming reactions, promoting efficient coupling without side reactions.

Characterization Techniques

Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR are used to confirm the structure, especially to verify the presence of the cyclooctene double bond and amide proton signals.

Mass Spectrometry (MS): Confirms molecular weight and purity.

Chromatography: UPLC-MS and column chromatography are used for reaction monitoring and purification.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Acetamide, N-(1-cycloocten-1-ylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Acetamide, N-(1-cycloocten-1-ylmethyl)- has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Acetamide, N-(1-cycloocten-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Group Variations

Adamantane Derivative: Acetamide, N-(1-tricyclo[3.3.1.1³,⁷]dec-1-ylethyl)-

- CAS: 180271-41-4 | Formula: C₁₄H₂₃NO | Molar Mass: 221.34 g/mol .

- The adamantane group introduces a rigid, three-dimensional tricyclic structure, enhancing steric bulk compared to the planar cyclooctenyl group.

- Applications : Likely used in medicinal chemistry due to adamantane’s role in improving metabolic stability and binding affinity .

- Stability : Requires storage at -20°C , suggesting higher sensitivity to degradation than the cyclooctenyl analog .

Fluorophenyl Derivative: Acetamide, N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)-

- CAS: 54041-17-7 | Formula: C₁₁H₁₄FNO₂ | Molar Mass: 211.24 g/mol .

- Electronic Effects : Fluorine’s electron-withdrawing nature may stabilize the amide bond, contrasting with the electron-neutral cyclooctenyl group .

Cyano-Substituted Acetamide: 2-Cyano-N-[(methylamino)carbonyl]acetamide

Ring Size and Conformational Effects

Smaller Cyclic Systems: N-(1-methylcyclopentyl)acetamide

- Formula: C₈H₁₅NO | Molar Mass: 141.21 g/mol .

- The cyclopentyl group’s smaller ring increases steric strain but reduces lipophilicity compared to the cyclooctenyl analog.

- Applications : Used as a precursor in synthetic organic chemistry due to its compact structure .

Aromatic Systems: Acetamide,N-(6-hydroxy-1-naphthalenyl)-

Functional Group Modifications

Isoindole Dione Derivative: Acetamide,N-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-

- CAS : 16067-88-2 | Formula : C₁₀H₈N₂O₃ .

- The phthalimide moiety introduces rigidity and hydrogen-bond acceptor sites, contrasting with the aliphatic cyclooctenyl group.

- Applications: Potential use in polymer chemistry or as a photoactive compound .

Benzothiazole Derivatives

Biological Activity

Acetamide, N-(1-cycloocten-1-ylmethyl)- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C_{12}H_{21}N

- Molecular Weight : 193.31 g/mol

- IUPAC Name : N-(1-cycloocten-1-ylmethyl)acetamide

Research indicates that compounds similar to acetamide derivatives can influence various biological pathways, including:

- Inhibition of Heme Oxygenase-1 (HO-1) : HO-1 is known for its role in heme catabolism and cytoprotection in both normal and cancer cells. Inhibitors of HO-1 may enhance the efficacy of chemotherapy by reducing tumor resistance .

Anticancer Activity

A study focused on acetamide derivatives evaluated their effects on glioblastoma cell lines (U87MG). The results indicated that certain derivatives exhibited significant antiproliferative activity, suggesting potential as therapeutic agents against aggressive tumors.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Acetamide Derivative 1 | 4.5 | U87MG |

| Acetamide Derivative 2 | 6.2 | DU145 |

| Acetamide Derivative 3 | 3.8 | A549 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against the respective cell lines .

Mechanistic Insights

The mechanism by which acetamide affects cancer cells involves:

- Induction of Apoptosis : Compounds similar to acetamide have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of MicroRNA : Research has highlighted that certain small molecules can modulate microRNA functions, which are crucial in regulating gene expression involved in cancer progression .

Case Study 1: In Vivo Efficacy

In a murine model, acetamide was administered to evaluate its effects on tumor growth. The study demonstrated a reduction in tumor size compared to control groups, indicating its potential as an effective treatment modality.

Case Study 2: Combination Therapy

Combining acetamide with established chemotherapeutics showed synergistic effects in vitro. The combination led to enhanced apoptosis rates in resistant cancer cell lines, suggesting a promising avenue for overcoming drug resistance .

Q & A

Q. What are the recommended synthetic routes for preparing Acetamide, N-(1-cycloocten-1-ylmethyl)-, and how can purity be validated?

- Methodological Answer : Synthesis of structurally similar acetamide derivatives (e.g., N-phenethylacetamide) typically involves nucleophilic substitution or condensation reactions between cyclooctenylmethylamine and acetyl chloride derivatives . Post-synthesis, validate purity using HPLC (≥95% threshold) and confirm structural integrity via /-NMR and high-resolution mass spectrometry (HRMS). For example, -NMR peaks for acetamide protons typically appear at δ 2.0–2.2 ppm, while cyclooctenyl protons resonate between δ 5.3–5.7 ppm (olefinic) and δ 1.2–2.5 ppm (aliphatic) .

Q. What safety protocols should be followed when handling Acetamide derivatives in laboratory settings?

- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., N,N-diethylacetamide), which recommend:

- Use of nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Storage in airtight containers at 2–8°C to prevent hydrolysis or oxidation .

- Immediate decontamination of spills with 5% sodium bicarbonate solution .

Advanced Research Questions

Q. How can computational modeling optimize the design of Acetamide, N-(1-cycloocten-1-ylmethyl)- for target-specific interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (PubChem CID or in silico-generated via ChemDraw) against protein targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental binding assays (SPR or ITC). For example, cyclooctenyl groups may enhance lipophilicity, improving membrane permeability (logP ~2.5–3.5) but potentially reducing solubility—balance via co-solvents like DMSO ≤0.1% .

Q. What analytical strategies resolve contradictions in cytotoxicity data across different cell lines?

- Methodological Answer : Use orthogonal assays:

- MTT/PrestoBlue for mitochondrial activity .

- Annexin V/PI staining for apoptosis/necrosis differentiation.

- ROS assays to assess oxidative stress.

For inconsistent results (e.g., IC varying >10 µM between cell lines), validate using isogenic cell models or adjust for cell-specific metabolic rates. Normalize data to protein content (BCA assay) to mitigate proliferation-rate biases .

Q. How can regioselective functionalization of the cyclooctenyl ring be achieved to modulate bioactivity?

- Methodological Answer : Employ transition-metal catalysis (e.g., Pd-mediated C–H activation) for site-specific modifications. For example:

- Epoxidation of the cyclooctenyl double bond using m-CPBA to introduce electrophilic sites.

- Click chemistry (CuAAC) for triazole appendages, enhancing aqueous solubility or target affinity .

Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and characterize products using -NMR and IR (amide C=O stretch ~1650 cm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported logP values for Acetamide derivatives?

- Methodological Answer :

- Experimental : Use shake-flask method (octanol/water partitioning) with HPLC quantification.

- Computational : Compare predicted logP from ChemAxon, ACD/Labs, and EPI Suite.

Discrepancies >0.5 units may arise from stereochemical variations (e.g., cyclooctenyl conformation) or impurities. Cross-validate with reversed-phase HPLC retention times (C18 column, acetonitrile/water gradient) .

Notes

- All methodologies are extrapolated from structurally analogous acetamide derivatives due to limited direct data on Acetamide, N-(1-cycloocten-1-ylmethyl)- .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.